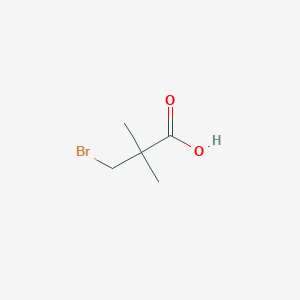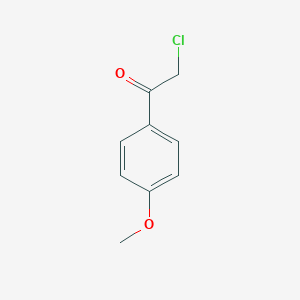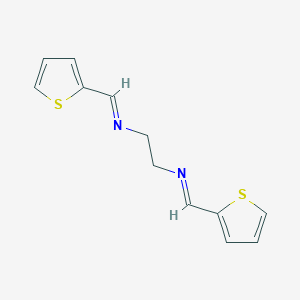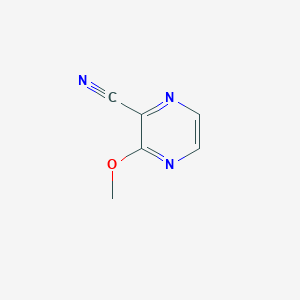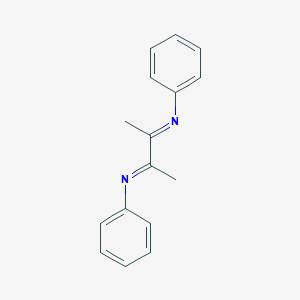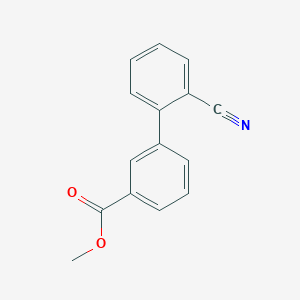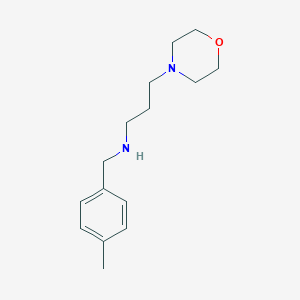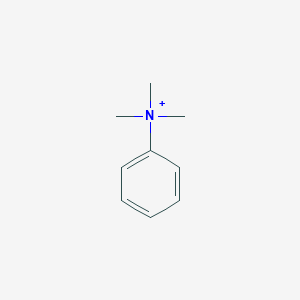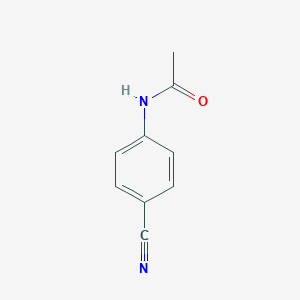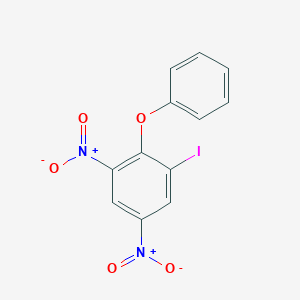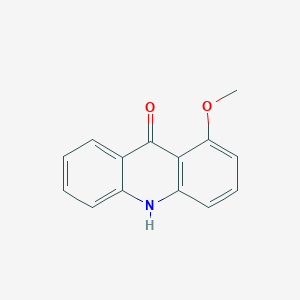
1-methoxy-10H-acridin-9-one
Vue d'ensemble
Description
1-methoxy-10H-acridin-9-one is an organic compound that belongs to the class of acridine derivatives. The compound is widely used in scientific research due to its unique properties and potential applications. In
Applications De Recherche Scientifique
Synthesis of Bis-Derivatives and Reactivity Studies
- The reactivity of 4-hydroxyacridin-9(10H)-one derivatives, closely related to 1-methoxy-10H-acridin-9-one, was studied, showing the preparation of various bis-derivatives. This work contributes to understanding the chemical reactivity and potential applications in synthesizing complex acridine compounds (Galy et al., 1998).
Photochemical Applications
- Investigations into the photolysis of acridine derivatives, including 1-methoxy-10H-acridin-9-one, revealed their ability to generate strong bases through photoreactions, indicating potential applications in photochemistry and material sciences (Ackmann & Fréchet, 1996).
Biological Activity and DNA Interaction
- Research on spin-labeled 9-aminoacridines, which can include 1-methoxy-10H-acridin-9-one derivatives, showed biological activity in various test systems. These compounds have been observed to interact with DNA, indicating their potential use in biological studies and drug development (Sinha et al., 1976).
Excited-State Behavior Studies in Solvents
- A detailed study of the excited-state behavior of 1-methoxy-10H-acridin-9-one derivatives in different solvents was conducted. This research provides insights into the solvent effects on these compounds, which is crucial for their application in photochemistry and material science (Zhou et al., 2012).
Crystal Structure and Physicochemical Analysis
- The structural and physicochemical features of certain acridine derivatives, including 1-methoxy variants, were analyzed. This research aids in understanding the chemical behavior and potential applications in material science (Niziołek et al., 2009).
Supramolecular Network Studies
- Research on acridin-9(10H)-one derivatives, including 1-methoxy variants, revealed their capability to form supramolecular networks. This finding is significant for the development of molecular assemblies and nanotechnology applications (He et al., 2013).
Transient Absorption Behavior
- Studies on transient absorption behavior of 10H-acridin-9-one and its derivatives, including 1-methoxy-10H-acridin-9-one, provide important information for applications in spectroscopy and photochemical research (Mory et al., 1985).
Cytotoxic Activity in Cancer Research
- A series of 9(10H)-acridinone-1,2,3-triazole derivatives were synthesized and evaluated for their cytotoxic activity against human breast cancer cell lines. These studies are crucial for drug discovery and cancer treatment research (Mohammadi‐Khanaposhtani et al., 2015).
Propriétés
IUPAC Name |
1-methoxy-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-12-8-4-7-11-13(12)14(16)9-5-2-3-6-10(9)15-11/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKBTSFWBPFPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328403 | |
| Record name | 1-methoxy-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-methoxy-10H-acridin-9-one | |
CAS RN |
6950-01-2 | |
| Record name | NSC25171 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methoxy-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



